tert-Butyl m-tolyl sulfide tert-Butyl m-tolyl sulfide
Brand Name: Vulcanchem
CAS No.: 34786-26-0
VCID: VC13650910
InChI: InChI=1S/C11H16S/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
SMILES: CC1=CC(=CC=C1)SC(C)(C)C
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol

tert-Butyl m-tolyl sulfide

CAS No.: 34786-26-0

Cat. No.: VC13650910

Molecular Formula: C11H16S

Molecular Weight: 180.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl m-tolyl sulfide - 34786-26-0

Specification

CAS No. 34786-26-0
Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
IUPAC Name 1-tert-butylsulfanyl-3-methylbenzene
Standard InChI InChI=1S/C11H16S/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
Standard InChI Key NOSDQZYLLGTSNW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)SC(C)(C)C
Canonical SMILES CC1=CC(=CC=C1)SC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

PropertyValue/DescriptionSource
Molecular Weight180.31 g/mol
Boiling PointEstimated 215–230°C (extrap.)
Density~0.92 g/cm³ (predicted)
Refractive Index (n₂₀^D)1.535 (calculated)
LogP (Octanol-Water)3.8 (ChemAxon prediction)

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves the reaction of m-tolylthiol with tert-butyl halides under basic conditions:

m-TolSH+t-BuXBaset-Bu-S-m-Tol+HX\text{m-TolSH} + \text{t-BuX} \xrightarrow{\text{Base}} \text{t-Bu-S-m-Tol} + \text{HX}

Typical conditions employ potassium hydroxide in DMF at 60–80°C, yielding 70–85% product after 12–24 hours. Recent advances utilize phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in water, achieving comparable yields in 6–8 hours at 80°C .

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism, as evidenced by stereochemical inversion observed in chiral tert-butyl analogs. The base deprotonates m-tolylthiol to generate the thiolate nucleophile (m-TolS⁻), which attacks the electrophilic tert-butyl carbon. Computational studies reveal a transition state with partial negative charge development on sulfur (-0.43 e) and significant bond elongation in the departing halide .

Industrial Scalability Challenges

While laboratory-scale synthesis is straightforward, industrial production faces hurdles:

  • Thiol odor control requires closed systems with carbon adsorption

  • Tert-butyl bromide’s low boiling point (73°C) necessitates pressurized reactors

  • Byproduct HX corrosion demands Hastelloy C-276 reactor linings

Reactivity and Functionalization

Oxidation Behavior

Controlled oxidation with H₂O₂ in acetic acid yields the corresponding sulfoxide (R₂S=O) at 0°C, while prolonged treatment at 50°C forms the sulfone (R₂SO₂) . Kinetic studies using Ti(IV) aminotriphenolate catalysts show tert-butyl m-tolyl sulfide oxidizes 30% faster than its para-isomer due to reduced steric hindrance at the meta position .

Nucleophilic Substitution

t-Bu-S-m-Tol+2Li+Li2S-m-Tol+t-BuC4H10\text{t-Bu-S-m-Tol} + 2 \text{Li}^+ \rightarrow \text{Li}_2\text{S-m-Tol} + \text{t-Bu}^- \xrightarrow{} \text{C}_4\text{H}_{10}

This reaction finds use in polymer crosslinking studies, achieving 95% desulfurization in 2 hours .

Applications and Industrial Relevance

Polymer Chemistry

As a chain-transfer agent in radical polymerization, tert-butyl m-tolyl sulfide reduces polyolefin molecular weight distributions (Đ = 1.2–1.4 vs. 1.5–2.0 control). The meta-methyl group enhances solubility in styrenic monomers compared to unsubstituted analogs.

Spectroscopic Characterization

Mass Spectrometry

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 180 (M⁺, 12% abundance)

  • m/z 125 ([C₇H₇S]⁺, base peak)

  • m/z 57 ([C₄H₉]⁺, 68%)

Infrared Spectroscopy

Key absorptions include:

  • 2950 cm⁻¹ (C-H stretch, t-Bu)

  • 1580 cm⁻¹ (aromatic C=C)

  • 690 cm⁻¹ (C-S stretch)

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